molecular formula C27H37FO6 B13732818 Paramethasone-17,21-orthovalerate CAS No. 31729-41-6

Paramethasone-17,21-orthovalerate

Cat. No.: B13732818
CAS No.: 31729-41-6
M. Wt: 476.6 g/mol
InChI Key: XGHSVAAILZTBNH-ZXOAWTLQSA-N
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Description

Paramethasone-17,21-orthovalerate: is a synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties. It is a derivative of paramethasone, a fluorinated glucocorticoid, and is used in various medical applications due to its potent effects on the immune system and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of paramethasone-17,21-orthovalerate involves the reaction of 17α,21-cyclic orthoesters of 17α,21-dihydroxy pregnanes with a halo compound in the presence of an organic polar solvent. This reaction simultaneously results in halogenation at the 21-position and esterification at the 17α-position . Common solvents used include dimethylformamide, N-methylpyrrolidone, hexamethylphosphoric triamide, and dimethylsulfoxide .

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Paramethasone-17,21-orthovalerate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

Paramethasone-17,21-orthovalerate exerts its effects by binding to glucocorticoid receptors, which then translocate to the cell nucleus and modulate the expression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses . The molecular targets include various cytokines such as IL-1, IL-2, IL-6, and TNF-alpha .

Comparison with Similar Compounds

    Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressant properties.

    Betamethasone: A glucocorticoid used in similar medical applications but with different pharmacokinetic properties.

    Hydrocortisone: A less potent glucocorticoid with a broader range of applications.

Uniqueness: Paramethasone-17,21-orthovalerate is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its fluorinated structure enhances its anti-inflammatory properties while reducing its mineralocorticoid activity, making it suitable for conditions where sodium retention is undesirable .

Properties

CAS No.

31729-41-6

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S,16'R)-2-butyl-6'-fluoro-2,11'-dihydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione

InChI

InChI=1S/C27H37FO6/c1-5-6-8-26(32)33-14-22(31)27(34-26)15(2)10-18-17-12-20(28)19-11-16(29)7-9-24(19,3)23(17)21(30)13-25(18,27)4/h7,9,11,15,17-18,20-21,23,30,32H,5-6,8,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,23-,24+,25+,26?,27+/m1/s1

InChI Key

XGHSVAAILZTBNH-ZXOAWTLQSA-N

Isomeric SMILES

CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)C)O

Canonical SMILES

CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)C)O

Origin of Product

United States

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